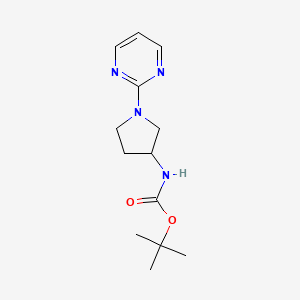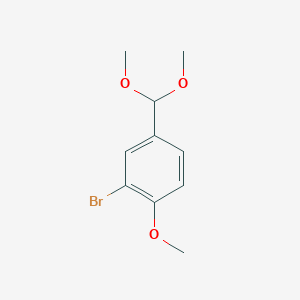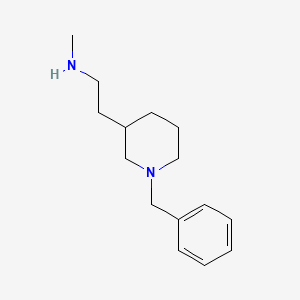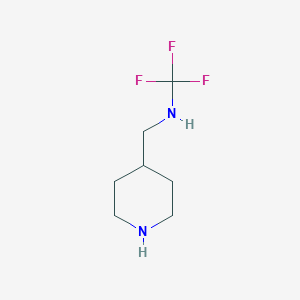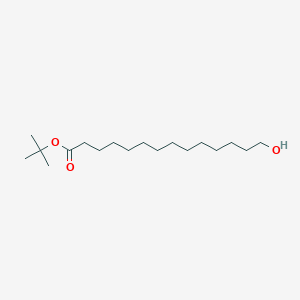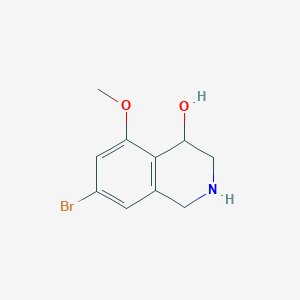
7-Bromo-1,2,3,4-tetrahydro-5-methoxy-4-isoquinolinol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Bromo-1,2,3,4-tetrahydro-5-methoxy-4-isoquinolinol is a chemical compound that belongs to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline This compound is characterized by the presence of a bromine atom at the 7th position, a methoxy group at the 5th position, and a hydroxyl group at the 4th position on the isoquinoline ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-1,2,3,4-tetrahydro-5-methoxy-4-isoquinolinol typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Bromination: Introduction of a bromine atom at the desired position on the isoquinoline ring.
Methoxylation: Introduction of a methoxy group at the 5th position.
Hydroxylation: Introduction of a hydroxyl group at the 4th position.
The reaction conditions for these steps often involve the use of specific reagents and catalysts to achieve the desired selectivity and yield. For example, bromination can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
7-Bromo-1,2,3,4-tetrahydro-5-methoxy-4-isoquinolinol can undergo various types of chemical reactions, including:
Oxidation: Conversion of the hydroxyl group to a carbonyl group.
Reduction: Reduction of the bromine atom to a hydrogen atom.
Substitution: Replacement of the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium cyanide (KCN).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while substitution of the bromine atom can introduce various functional groups such as azides or nitriles .
Wissenschaftliche Forschungsanwendungen
7-Bromo-1,2,3,4-tetrahydro-5-methoxy-4-isoquinolinol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 7-Bromo-1,2,3,4-tetrahydro-5-methoxy-4-isoquinolinol involves its interaction with specific molecular targets and pathways. For example, it may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7-Bromo-1,2,3,4-tetrahydroisoquinoline: Similar structure but lacks the methoxy and hydroxyl groups.
5-Methoxy-1,2,3,4-tetrahydroisoquinoline: Similar structure but lacks the bromine and hydroxyl groups.
4-Hydroxy-1,2,3,4-tetrahydroisoquinoline: Similar structure but lacks the bromine and methoxy groups.
Uniqueness
7-Bromo-1,2,3,4-tetrahydro-5-methoxy-4-isoquinolinol is unique due to the presence of all three functional groups (bromine, methoxy, and hydroxyl) on the isoquinoline ring.
Eigenschaften
Molekularformel |
C10H12BrNO2 |
|---|---|
Molekulargewicht |
258.11 g/mol |
IUPAC-Name |
7-bromo-5-methoxy-1,2,3,4-tetrahydroisoquinolin-4-ol |
InChI |
InChI=1S/C10H12BrNO2/c1-14-9-3-7(11)2-6-4-12-5-8(13)10(6)9/h2-3,8,12-13H,4-5H2,1H3 |
InChI-Schlüssel |
OETBCLWEHYFUCC-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=CC2=C1C(CNC2)O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


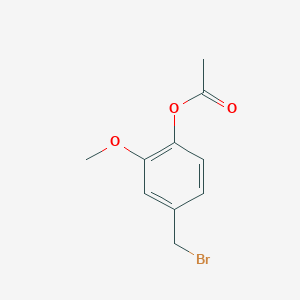
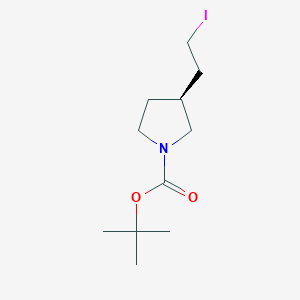

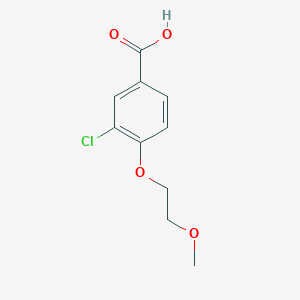


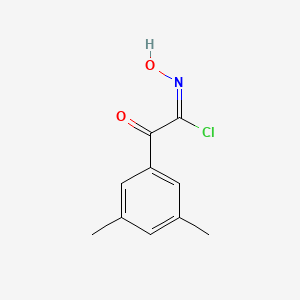
![2-Amino-1-(1,7-diazaspiro[3.5]nonan-7-yl)ethanone](/img/structure/B13967392.png)
